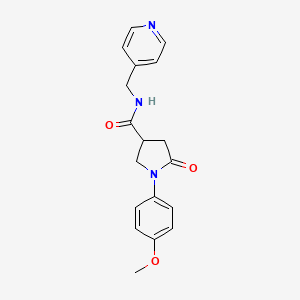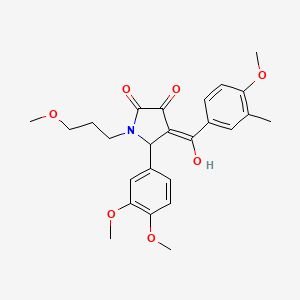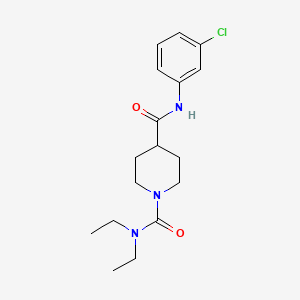
2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide, also known as EMD 281014, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMD 281014 is a selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
Scientific Research Applications
2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and traumatic brain injury. The selective antagonism of the AMPA receptor by this compound 281014 has been shown to reduce excitotoxicity, which is a major contributor to neuronal damage in these disorders. In addition, this compound 281014 has also been studied for its potential use as a cognitive enhancer due to its ability to modulate synaptic plasticity and memory formation.
Mechanism of Action
2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014 selectively antagonizes the AMPA receptor by binding to the GluA2 subunit in a non-competitive manner. This binding prevents the influx of calcium ions into the neuron, which is a crucial step in the excitatory neurotransmission process. By reducing the excitotoxicity caused by excessive calcium influx, this compound 281014 protects neurons from damage and death.
Biochemical and Physiological Effects:
This compound 281014 has been shown to have several biochemical and physiological effects. In animal models, this compound 281014 has been shown to reduce the severity and frequency of seizures, improve motor function after stroke, and reduce neuronal damage after traumatic brain injury. In addition, this compound 281014 has also been shown to enhance memory and learning in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014 in lab experiments is its selectivity for the GluA2 subunit of the AMPA receptor. This selectivity allows for more precise modulation of the receptor without affecting other subtypes of glutamate receptors. However, one of the limitations of using this compound 281014 is its relatively short half-life, which requires frequent dosing in animal experiments.
Future Directions
There are several future directions for research on 2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on developing more potent and selective AMPA receptor antagonists based on the structure of this compound 281014. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound 281014 in other neurological disorders such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis of 2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014 involves a series of chemical reactions starting from 4-ethoxyphenylacetic acid. The first step involves the conversion of 4-ethoxyphenylacetic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 2,6-dimethylmorpholine in the presence of a base such as triethylamine to form the corresponding amide. The final step involves the reduction of the nitro group in the presence of a reducing agent such as palladium on carbon to yield this compound 281014.
properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-4-20-15-7-5-14(6-8-15)17-16(19)11-18-9-12(2)21-13(3)10-18/h5-8,12-13H,4,9-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOUWVRHYDTYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5360662.png)



![1-benzoyl-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5360690.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5360691.png)


![1-(cyclohexylcarbonyl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylprolinamide](/img/structure/B5360718.png)

![2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5360725.png)
![ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate](/img/structure/B5360730.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5360753.png)